molecular formula C3H5BrF2 B1474396 2-Bromo-1,3-difluoropropane CAS No. 2195-05-0

2-Bromo-1,3-difluoropropane

Cat. No.: B1474396
CAS No.: 2195-05-0
M. Wt: 158.97 g/mol
InChI Key: NORSLARWAVWYHO-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoropropane (C₃H₅BrF₂) is a halogenated hydrocarbon featuring bromine at the central carbon (C2) and fluorine atoms at the terminal carbons (C1 and C3).

Properties

CAS No.

2195-05-0

Molecular Formula

C3H5BrF2

Molecular Weight

158.97 g/mol

IUPAC Name

2-bromo-1,3-difluoropropane

InChI

InChI=1S/C3H5BrF2/c4-3(1-5)2-6/h3H,1-2H2

InChI Key

NORSLARWAVWYHO-UHFFFAOYSA-N

SMILES

C(C(CF)Br)F

Canonical SMILES

C(C(CF)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 1-Bromo-2,3-difluoropropane (CAS 111483-20-6) :
    This isomer has bromine at C1 and fluorine at C2/C3. The altered substitution pattern reduces molecular symmetry compared to 2-bromo-1,3-difluoropropane, leading to differences in dipole moments and boiling points. Central bromination (as in this compound) may enhance steric effects in substitution reactions due to proximity to adjacent fluorines .

Halogen-Substituted Analogs

  • 2-Bromo-1-chloropropane (CAS 3017-95-6): Replacing fluorine with chlorine increases molecular weight and polarizability. Chlorine’s weaker leaving-group ability compared to bromine reduces reactivity in nucleophilic substitutions.
  • 2-Chloro-1,3-difluoropropane (CAS 102738-79-4): Substituting bromine with chlorine decreases molecular weight and alters environmental persistence.

Comparison with Highly Fluorinated Bromopropanes

Compounds listed under the Montreal Protocol () highlight trends in halogenation and environmental impact:

Compound Name CAS No. Formula Key Properties
2-Bromo-1,1,1,3,3,3-hexafluoropropane 2252-79-1 C₃HF₆Br High fluorine content increases stability and atmospheric lifetime .
3-Bromo-1,1,1-trifluoropropane 460-32-2 C₃H₄F₃Br Terminal trifluoromethyl group enhances lipophilicity, useful in drug design .
1,3-Dibromo-1,1,3,3-tetrafluoropropane 460-86-6 C₃H₂F₄Br₂ Dual bromine atoms increase ODP but offer reactivity for cross-coupling .

Key Observations :

  • Increasing fluorine content correlates with higher chemical stability and resistance to degradation.
  • Bromine atoms elevate ODP, making highly fluorinated bromopropanes environmentally concerning despite industrial utility .

Physicochemical Properties

  • Solubility :
    Fluorine’s electronegativity enhances water solubility in analogs like 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) compared to brominated counterparts (0.10 mmol/L). For this compound, intermediate solubility is expected due to competing hydrophobic (Br) and hydrophilic (F) effects .
  • Boiling Points and Density : 3-Bromo-1,1-difluoropropene (CAS 60917-29-5) has a predicted boiling point of 47.6°C and density of 1.64 g/cm³. The propane backbone in this compound likely confers a higher boiling point due to reduced volatility .

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